molecular formula C9H11NO2 B14313856 2,3-Dimethylphenyl carbamate CAS No. 110047-12-6

2,3-Dimethylphenyl carbamate

Cat. No.: B14313856
CAS No.: 110047-12-6
M. Wt: 165.19 g/mol
InChI Key: BRCWUAZOJNULLQ-UHFFFAOYSA-N
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Description

2,3-Dimethylphenyl carbamate is an organic compound characterized by the presence of a carbamate group attached to a 2,3-dimethylphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dimethylphenyl carbamate can be achieved through several methods. One common approach involves the reaction of 2,3-dimethylphenol with an isocyanate, such as phenyl isocyanate, under mild conditions. The reaction typically proceeds via nucleophilic attack of the phenol on the isocyanate, forming the carbamate linkage .

Industrial Production Methods: Industrial production of this compound often involves the use of carbonate aminolysis and isocyanate chemistry. By oxycarbonylation with phenyl chloroformate, followed by carbamoylation with 3,5-dimethylphenyl isocyanate, and subsequent aminolysis, the compound can be synthesized efficiently .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dimethylphenyl carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .

Scientific Research Applications

2,3-Dimethylphenyl carbamate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of polymers, coatings, and other industrial materials.

Mechanism of Action

The mechanism of action of 2,3-dimethylphenyl carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or other proteins, potentially inhibiting their activity. This interaction can affect various biochemical pathways and processes .

Comparison with Similar Compounds

Uniqueness: The presence of methyl groups at the 2 and 3 positions of the phenyl ring can affect the compound’s steric and electronic properties, making it distinct from other carbamate derivatives .

Properties

CAS No.

110047-12-6

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

IUPAC Name

(2,3-dimethylphenyl) carbamate

InChI

InChI=1S/C9H11NO2/c1-6-4-3-5-8(7(6)2)12-9(10)11/h3-5H,1-2H3,(H2,10,11)

InChI Key

BRCWUAZOJNULLQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)OC(=O)N)C

Origin of Product

United States

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